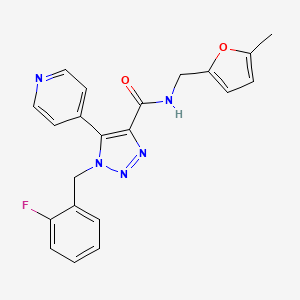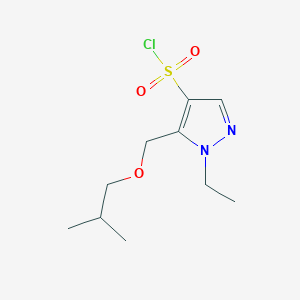
1-ethyl-5-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl group at position 1, an isobutoxymethyl group at position 5, and a sulfonyl chloride group at position 4
Preparation Methods
The synthesis of 1-ethyl-5-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 1-ethyl-5-(isobutoxymethyl)-1H-pyrazole, which can be achieved through the reaction of ethylhydrazine with isobutyraldehyde, followed by cyclization. The resulting pyrazole derivative is then subjected to sulfonylation using chlorosulfonic acid or a similar sulfonylating agent to introduce the sulfonyl chloride group at position 4.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to maximize yield and purity. Scale-up processes also require careful consideration of safety and environmental factors.
Chemical Reactions Analysis
1-Ethyl-5-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The pyrazole ring can undergo oxidation reactions, leading to the formation of pyrazole N-oxides under specific conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), bases (e.g., triethylamine, pyridine), and catalysts (e.g., palladium, platinum).
Scientific Research Applications
1-Ethyl-5-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pyrazole derivatives, which are important in the development of pharmaceuticals, agrochemicals, and dyes.
Biology: Pyrazole derivatives have been studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound can serve as a building block for designing new bioactive molecules.
Medicine: The sulfonyl chloride group allows for the modification of drug molecules to enhance their pharmacokinetic and pharmacodynamic properties.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-ethyl-5-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride is primarily related to its reactivity as a sulfonylating agent. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. These reactions can modify the chemical and biological properties of target molecules, making this compound valuable in drug design and development.
Comparison with Similar Compounds
Similar compounds to 1-ethyl-5-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride include other pyrazole derivatives with different substituents at positions 1, 4, and 5. For example:
1-Methyl-5-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a methyl group instead of an ethyl group at position 1.
1-Ethyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a methoxymethyl group instead of an isobutoxymethyl group at position 5.
1-Ethyl-5-(isobutoxymethyl)-1H-pyrazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group at position 4.
Properties
IUPAC Name |
1-ethyl-5-(2-methylpropoxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O3S/c1-4-13-9(7-16-6-8(2)3)10(5-12-13)17(11,14)15/h5,8H,4,6-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOXVRZXCLCXGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)Cl)COCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2387304.png)
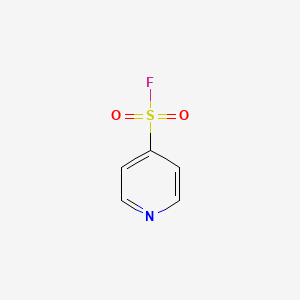
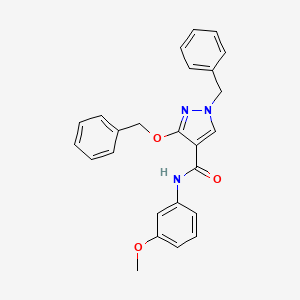
![(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile](/img/structure/B2387311.png)
![1,3-bis((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B2387313.png)
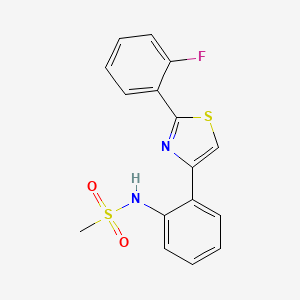
![N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide](/img/structure/B2387317.png)
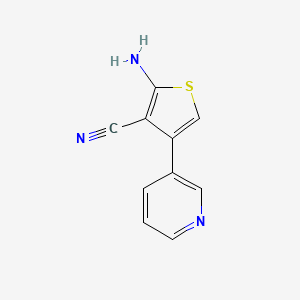
![(E)-1-benzyl-3-(((2,3-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2387319.png)
![[2-(Ethoxymethyl)phenyl]methanamine](/img/structure/B2387320.png)
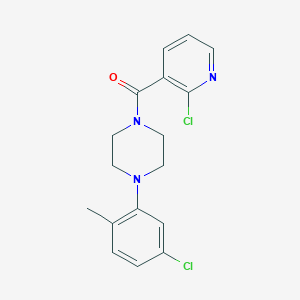
![5-{[(3-Methylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B2387325.png)
